6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4/c1-27-18-13-15(22)11-14-12-17(21(26)28-19(14)18)20(25)24-9-7-23(8-10-24)16-5-3-2-4-6-16/h2-6,11-13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNNJLINORQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one, with the CAS number 923202-20-4, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 443.3 g/mol. The structure features a coumarin core with a bromo and methoxy substituent, as well as a phenylpiperazine moiety which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its interactions with different biological targets, including enzymes and receptors.
1. Anticancer Activity
Research indicates that derivatives of coumarins, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6-Bromo-8-methoxy derivative | 0.036 | Microtubules |
| Control (Colchicine) | 0.096 | Microtubules |
The IC50 values suggest that the coumarin derivative is more effective than traditional controls like colchicine in certain contexts .
2. Antiparasitic Activity
Coumarin derivatives have also shown promise as antiparasitic agents. For instance, studies on related compounds have demonstrated leishmanicidal activity against Leishmania species in vitro and in vivo.
| Compound | Selectivity Index | Leishmania Species |
|---|---|---|
| 8-Methoxy derivative | 65.43 | L. amazonensis |
| Control (AMP B) | 15.4 | L. infantum chagasi |
These findings indicate that the compound may be as effective as established treatments while exhibiting lower toxicity to mammalian cells .
3. Neuropharmacological Effects
The phenylpiperazine component suggests potential interactions with serotonin receptors, which could lead to antidepressant effects. Studies on similar piperazine derivatives have shown promise as serotonin reuptake inhibitors .
Case Studies
Several case studies have explored the biological activities of related coumarin compounds:
- Study on Leishmaniasis : A synthetic coumarin was tested for its ability to reduce parasite load in infected mice. Results indicated a significant reduction in amastigote counts in both spleen and liver tissues after treatment with the compound .
- Anticancer Efficacy : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines through microtubule destabilization, leading to enhanced cell death compared to untreated controls .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Microtubule Disruption : Similar compounds disrupt microtubule dynamics, which is crucial for cell division and function.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels within cells, contributing to their cytotoxic effects against parasites and cancer cells .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 4-phenylpiperazine, including the compound , exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound showed enhanced cytotoxicity against human colon cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil. It was observed that modifications in the piperazine structure influenced the cytotoxic profile, with certain substitutions leading to improved efficacy against specific cancer types .
- Mechanism of Action : The anticancer properties are hypothesized to stem from the ability of the compound to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and caspase activation. This suggests that 6-bromo-8-methoxy-3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one may function as a potential lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Antibacterial and Antifungal Activity : Studies have demonstrated that coumarin derivatives exhibit significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring enhances this activity, making it a candidate for further development as an antimicrobial agent .
- Docking Studies : Molecular docking studies have suggested that the compound interacts favorably with bacterial enzymes, which may inhibit their function and lead to bacterial cell death. This mechanism highlights the potential of this compound as a template for designing new antibiotics .
Case Study 1: Anticancer Efficacy
In a study published in PMC, researchers synthesized a series of Mannich bases derived from 4-phenylpiperazines and evaluated their anticancer activity against several human cancer cell lines. The findings indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial potential of coumarin derivatives, including our compound of interest. The results showed that derivatives with specific substitutions had improved antibacterial effects compared to standard treatments, suggesting that further exploration could lead to effective new antibiotics .
Comparison with Similar Compounds
Substituent Variations on the Coumarin Core
The coumarin scaffold is highly modifiable, and substituent positions (e.g., 6-bromo, 8-methoxy) significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Position 3 Modifications: The target compound’s 4-phenylpiperazine-carbonyl group distinguishes it from analogs with sulfonyl () or methoxycarbonyl () groups.
- Position 6 and 8 Substitutions : Bromine at position 6 and methoxy at position 8 may enhance lipophilicity and metabolic stability compared to hydroxylated analogs (e.g., 7-hydroxy in ) .
Physicochemical Properties
- Melting Points : Brominated coumarins generally exhibit higher melting points (e.g., 209–210°C in ) due to increased molecular symmetry and halogen-mediated crystal packing .
- Solubility : Piperazine groups enhance water solubility via protonation, whereas bromine and methoxy substituents may counterbalance this by increasing hydrophobicity .
Q & A
Q. Basic
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a similar chromen-2-one derivative (6-bromo-3-(4′-chlorophenyl)coumarin) showed a dihedral angle of 12.5° between the coumarin and phenyl rings .
- Spectroscopy : F NMR (if applicable) and IR confirm functional groups (e.g., carbonyl stretch at ~1700 cm) .
Q. Advanced
- Challenges : Poor crystal growth due to flexible piperazine moieties. Use SHELX programs for structure refinement and validation, addressing disorders in the phenylpiperazine group .
What in vitro assays are suitable for initial biological activity screening?
Q. Basic
- Anticancer : MTT assay on cell lines (e.g., HEPG2 for liver carcinoma) with IC values compared to controls like doxorubicin .
- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .
How can synthetic routes be optimized to improve regioselectivity and yield?
Q. Advanced
- Regioselectivity : Use directing groups (e.g., methoxy at 8-position) to control bromination sites. DFT calculations predict electron density distribution to guide functionalization .
- Yield optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd(OAc) for coupling steps). A study on similar coumarins achieved 85% yield using microwave-assisted synthesis .
How to address contradictions in biological activity data across studies?
Q. Advanced
- Case study : Discrepancies in IC values (e.g., 2.70 µM vs. 4.90 µM for HEPG2) may arise from assay conditions (e.g., serum concentration, incubation time). Validate via orthogonal assays (e.g., apoptosis flow cytometry) and standardize protocols .
- Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and assess compound stability in assay media via HPLC .
What methodologies elucidate the mechanism of action for this compound?
Q. Advanced
- Enzyme inhibition : Fluorescence polarization assays for PARP-1/2 inhibition, comparing to known inhibitors (e.g., olaparib). A related chromen-2-one showed = 12 nM for PARP-1 .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). A coumarin analog had a binding energy of −9.2 kcal/mol .
What analytical methods ensure purity and stability during storage?
Q. Basic
- Purity : HPLC with UV detection (λ = 254 nm); ≥98% purity threshold.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the carbonyl group) .
How does modifying substituents affect structure-activity relationships (SAR)?
Q. Advanced
- Piperazine modifications : Replacing phenyl with cyclopropyl (as in PARP inhibitors) increased metabolic stability ( from 2.1 to 5.3 h in rat liver microsomes) .
- Methoxy position : Shifting methoxy from 8- to 7-position reduced anticancer activity (IC increased from 3.5 to 8.2 µM), suggesting steric hindrance at the target site .
What in vitro models assess metabolic stability and toxicity?
Q. Advanced
- Metabolism : Incubate with human liver microsomes (HLM) and quantify remaining parent compound via LC-MS/MS. A related chromen-2-one showed 65% degradation after 1 h .
- Toxicity : Ames test for mutagenicity and hERG assay for cardiac risk (IC > 10 µM desirable) .
How is this compound utilized as a synthon for complex heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
